Etilefrine pivalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Etilefrine pivalate is a chemical compound that belongs to the category of sympathomimetic agents. It is a prodrug of etilefrine, which is a selective alpha-1 adrenergic receptor agonist. Etilefrine pivalate is used in scientific research to study the mechanism of action of alpha-1 adrenergic receptors.

Applications De Recherche Scientifique

Prodrug Properties and Pharmacodynamics

Etilefrine pivalate, a prodrug of etilefrine, functions as an adrenergic agonist with vasoconstrictive activity. Upon hydrolysis to etilefrine, it activates alpha-1-adrenergic receptors in the arteriolar and venous vasculature, causing smooth muscle contraction. This leads to reduced venous pooling and increased blood pressure. Etilefrine pivalate may also stimulate beta-1 adrenergic receptors, resulting in positive chronotropic and inotropic effects (Etilefrine Pivalate, 2020).

Orthostatic Syndrome Management

In patients with orthostatic syndrome, etilefrine pivalate demonstrates significant pharmacodynamics. A study on 8 subjects revealed minor effects on blood pressure in the supine position but a notable increase in systolic blood pressure in those with true orthostatic syndrome. It also showed positive inotropic effects and the ability to stabilize blood pressure during tilt tests (Hengstmann, Brecht, & Ewers, 1986).

Cardiovascular Effects in Animals

Comparative studies in cats and dogs showed that etilefrine pivalate and etilefrine have qualitatively similar effects on circulation. However, etilefrine pivalate was found to be more effective after oral or intraduodenal application, suggesting lesser inactivation during the first pass compared to etilefrine (Eisenburger, Seibel, & Hampel, 1985).

Long-term Blood Pressure Management

Long-term treatment with etilefrine pivalate in patients with orthostatic dysregulation significantly improved both systolic blood pressure and blood pressure amplitude. This effect was observed over 2-6 months of therapy, indicating potential functional changes in the cardiovascular system rather than structural alterations (Jansen, Seibel, & Bühling, 1985).

Migraine Therapy in Hypotensive Patients

Etilefrine pivalate was evaluated as a migraine therapy in hypotensive patients. In a double-blind trial, its use significantly reduced the number of migraine attacks, attack duration, intensity, and the need for additional analgesic drugs. This points to etilefrine pivalate's effectiveness as a therapeutic option for migraine in hypotensive patients (Cruz, Bühling, & Seibel, 1985).

Synthesis and Esterase-Catalyzed Hydrolysis

The synthesis of 3'-(O-acyl) derivatives of etilefrine, including etilefrine pivalate, showed correlations between structure and solubility, lipophilicity, and esterase-catalyzed hydrolysis. The 3'-(O-pivaloyl) derivative, in particular, exhibited favorable solubility, improved lipophilicity, and marked stability against enzymatic cleavage in blood, with a high rate of hydrolysis in the liver (Wagner, Grill, & Henschler, 1980).

Propriétés

Numéro CAS |

85750-39-6 |

|---|---|

Nom du produit |

Etilefrine pivalate |

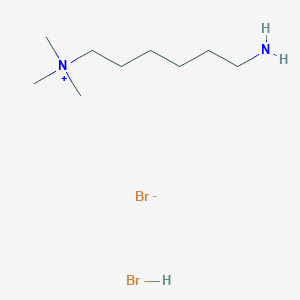

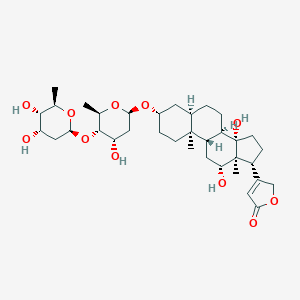

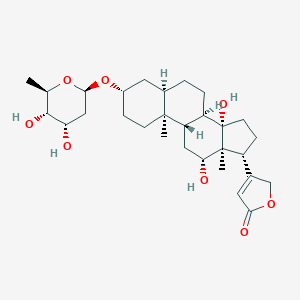

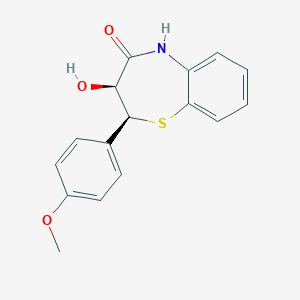

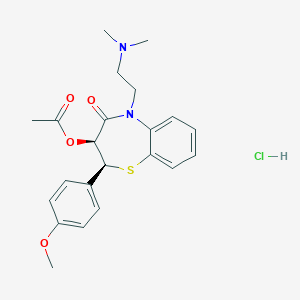

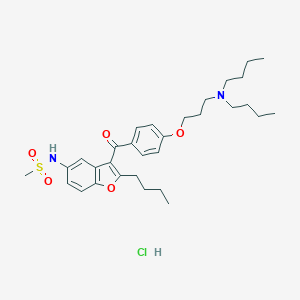

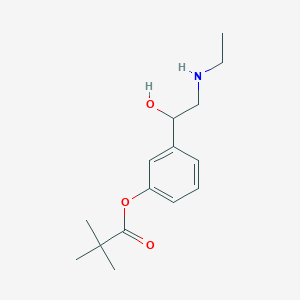

Formule moléculaire |

C15H23NO3 |

Poids moléculaire |

265.35 g/mol |

Nom IUPAC |

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |

Clé InChI |

DRMHNJGOEAYOIZ-UHFFFAOYSA-N |

SMILES |

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |

SMILES canonique |

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |

Synonymes |

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.